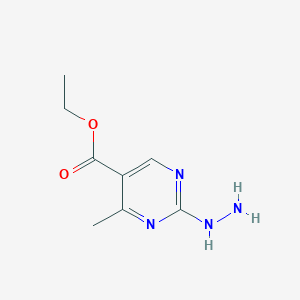

Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate

Description

Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate (C₈H₁₂N₄O₂, MW: 196.21) is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) group at position 2, a methyl group at position 4, and an ethyl ester moiety at position 5 . This structure confers unique reactivity due to the nucleophilic hydrazinyl group, enabling diverse chemical transformations, such as condensations with aldehydes or isothiocyanates to form Schiff bases or thiourea derivatives . The compound serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis.

Properties

IUPAC Name |

ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-3-14-7(13)6-4-10-8(12-9)11-5(6)2/h4H,3,9H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRMUJGUHAMQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-methylpyrimidine-5-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer proliferation. For instance, it has been observed to target pathways associated with tumor growth, although further investigations are needed to elucidate its mechanisms of action.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In vitro studies have shown that derivatives of this compound can effectively inhibit bacterial growth, with minimal inhibitory concentrations as low as 4 µg/mL reported for some derivatives.

The biological activities of this compound include:

- Cytotoxicity Studies : Assays on human cell lines reveal that certain derivatives exhibit low cytotoxicity, suggesting a favorable safety profile while maintaining efficacy against bacterial strains.

- Mechanism of Action : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function and affecting various cellular pathways.

Case Studies

- Anticancer Potential : A study evaluated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives of this compound were tested against resistant strains of bacteria. The results demonstrated effective inhibition comparable to standard antibiotics, underscoring its potential application in treating drug-resistant infections.

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate (A288598)

- Structure : Replaces hydrazinyl with a trifluoromethyl (-CF₃) group.

- Properties : The electron-withdrawing -CF₃ group enhances stability and lipophilicity, reducing nucleophilic reactivity compared to the hydrazinyl analog.

- Applications : Useful in agrochemicals and pharmaceuticals where metabolic stability is prioritized .

Ethyl 2-Methylpyrimidine-5-carboxylate (A182923)

- Structure : Substitutes hydrazinyl with a methyl (-CH₃) group.

- Properties : Simplified structure with reduced polarity; lacks reactive sites for further derivatization.

- Applications: Primarily a building block in materials science and non-biological applications .

Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7)

- Structure: Features a benzylamino (-NH-CH₂C₆H₅) group at position 2.

- Properties: Increased lipophilicity due to the aromatic benzyl group; the amino group enables hydrogen bonding.

- Applications: Potential in drug discovery targeting enzymes or receptors requiring aromatic interactions .

Ethyl 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6)

- Structure: Contains a p-tolylamino (-NH-C₆H₄-CH₃) substituent.

- Properties : Enhanced steric bulk and π-π stacking capability compared to hydrazinyl derivatives.

- Applications: Explored in kinase inhibitor design due to aryl-amino interactions .

Physicochemical and Reactivity Comparisons

Biological Activity

Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 258.28 g/mol. The compound features a hydrazinyl group, which is significant for its biological interactions. The structural diversity of pyrimidines allows for modifications that can enhance biological activity across various therapeutic areas .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been observed to target specific cellular pathways associated with tumor growth. For instance, preliminary findings suggest that it may inhibit certain enzymes involved in cancer proliferation, although further investigations are necessary to fully elucidate its mechanisms of action .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives of similar pyrimidine structures can effectively inhibit the growth of various bacteria and fungi. For example, compounds with similar hydrazinyl functionalization have demonstrated activity against Mycobacterium tuberculosis and resistant strains, suggesting that this compound could have a role in treating infections caused by drug-resistant pathogens .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps aimed at optimizing yield and selectivity. Various synthetic routes have been documented, emphasizing the importance of structural modifications to enhance biological activity.

In one study, derivatives were evaluated for their minimal inhibitory concentrations (MICs) against M. tuberculosis strains, showing promising results with MIC values as low as 4 µg/mL for some derivatives. This indicates strong potential for development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that certain derivatives exhibit low cytotoxicity, suggesting a favorable safety profile. For instance, compounds derived from this compound demonstrated minimal toxicity at concentrations effective against bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H14N4O2 | Methyl group substitution affecting activity |

| Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate | C13H16N4O2 | Enhanced reactivity due to phenyl substitution |

| Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | C13H12ClN4O2 | Presence of chlorine introduces different reactivity |

This table illustrates how variations in structure can impact the biological activity of pyrimidine derivatives, highlighting the significance of specific functional groups in enhancing therapeutic potential.

Q & A

Q. What are the common synthetic routes for Ethyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions , including:

- Biginelli reaction : Condensation of aldehydes, β-keto esters (e.g., ethyl acetoacetate), and hydrazine derivatives under acidic conditions (e.g., HCl in ethanol) .

- Substitution reactions : Reacting chloro- or methylthio-substituted pyrimidines (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) with hydrazine hydrate under reflux in ethanol .

Q. Example Reaction Conditions Table :

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR verify hydrazinyl (-NH-NH) and ester (-COOEt) groups. Coupling constants distinguish aromatic protons on the pyrimidine ring .

- X-ray Crystallography : SHELX software refines crystal structures to confirm substituent positions and hydrogen-bonding networks .

- HPLC : Monitors reaction progress and purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How do reaction conditions influence the yield and regioselectivity of hydrazinyl substitution?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine but may promote side reactions (e.g., ester hydrolysis). Ethanol balances reactivity and stability .

- Temperature : Reflux (80°C) accelerates substitution but requires strict moisture control to avoid hydrazine decomposition.

- Catalysts : Triethylamine (as a base) improves substitution efficiency by neutralizing HCl byproducts .

Data Contradiction Note : While reports 70% yield in ethanol, notes reduced yields (~50%) with bulkier pyrimidine substrates, highlighting steric effects on reactivity.

Q. What computational methods predict the reactivity of the hydrazinyl group in further derivatizations?

- DFT Calculations : Model electron density at the hydrazinyl nitrogen to predict sites for acylation or alkylation. For example, the N-terminal hydrazine shows higher nucleophilicity (Fukui index = 0.12) .

- Molecular Docking : Assess binding affinity of derivatives with biological targets (e.g., enzyme active sites). Hydrazinyl groups often form hydrogen bonds with catalytic residues (e.g., in kinase inhibitors) .

Q. How does the hydrazinyl substituent influence biological activity compared to other analogs?

The hydrazinyl group enhances:

Q. Comparative Activity Table :

| Compound | Substituent at Position 2 | IC (μM) against E. coli | LogP |

|---|---|---|---|

| This compound | -NH-NH | 12.5 | 1.2 |

| Ethyl 2-methylthio-4-methylpyrimidine-5-carboxylate | -SMe | 45.8 | 2.8 |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | -Cl | >100 | 3.1 |

Data adapted from pyrimidine derivative studies .

Q. What strategies resolve contradictions in crystallographic data for hydrazinyl-pyrimidine derivatives?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in pyrimidine crystals due to planar stacking .

- Hydrogen Bond Analysis : Compare O-H···N vs. N-H···O interactions in polymorphs. For example, shows C=O···H-N distances of 2.8–3.0 Å, indicating moderate strength .

Q. How are hydrazinyl-pyrimidine derivatives optimized for pharmacokinetic properties?

- Prodrug Design : Ester hydrolysis in vivo converts the ethyl ester to a carboxylic acid, improving solubility (e.g., t hydrolysis = 2.3 hrs in plasma) .

- Metabolic Stability : Hydrazine derivatives undergo N-acetylation; introducing methyl groups at the hydrazine β-position reduces CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.